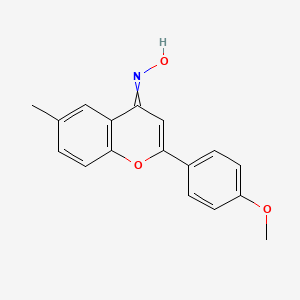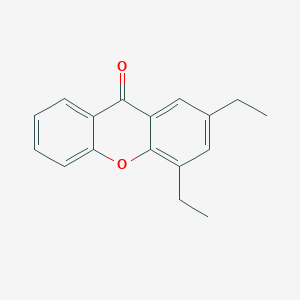
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by the presence of two bromine atoms and two ethyl groups attached to a tetrahydropyrene core. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene typically involves the bromination of pyrene derivatives. One common method involves the bromination of pyrene with a stoichiometric equivalent of bromine in nitrobenzene, resulting in various brominated isomers, including 1,8-dibromo derivatives . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Oxidized derivatives such as quinones.
Reduction Reactions: Hydrogenated derivatives with reduced bromine content.
Wissenschaftliche Forschungsanwendungen
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through its bromine and ethyl substituents. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups, allowing for the introduction of various functional groups. The tetrahydropyrene core provides a stable framework for these reactions, facilitating the formation of diverse derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- 1,3,6-Tribromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- 1,3,6,8-Tetrabromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
Uniqueness
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and physical properties. The presence of bromine atoms at the 1 and 8 positions allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
137363-47-4 |
|---|---|
Molekularformel |
C20H20Br2 |
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
1,8-dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C20H20Br2/c1-3-11-9-13-5-6-14-10-12(4-2)20(22)16-8-7-15(19(11)21)17(13)18(14)16/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
GQCWIVIWYRYWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C3C(=C1)CCC4=CC(=C(C(=C43)CC2)Br)CC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
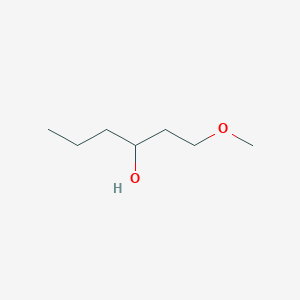
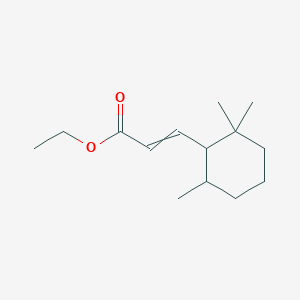
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
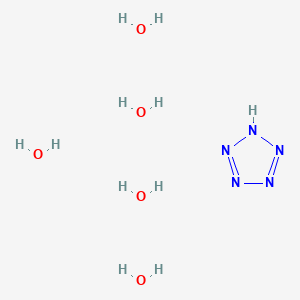
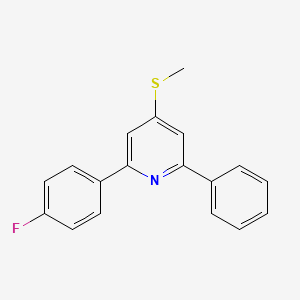
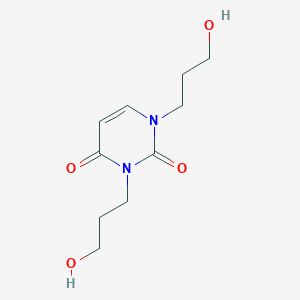
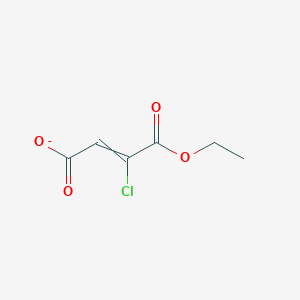

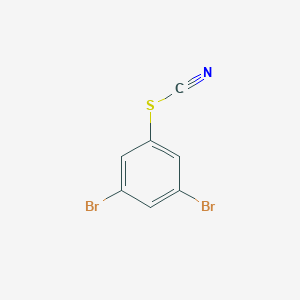
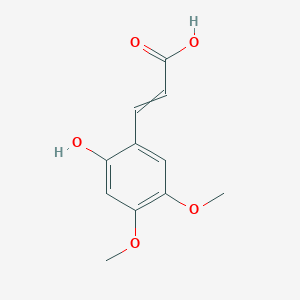
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
